molecular formula C6H11ClF2N2O B1490534 1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride CAS No. 1613690-22-4

1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride

Cat. No.: B1490534
CAS No.: 1613690-22-4
M. Wt: 200.61 g/mol
InChI Key: FGRFZONYKAMDPA-UHFFFAOYSA-N
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Description

1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropane ring, a difluoroethyl group, and an amine functional group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclization of a suitable precursor, such as an alkene, using a catalyst. The difluoroethyl group can be introduced through a substitution reaction, and the amine group can be added via reductive amination.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride is unique due to its specific structural features, such as the difluoroethyl group and the cyclopropane ring. Similar compounds include:

  • 1-((2,2-Difluoroethyl)carbamoyl)ethanamine hydrochloride: Similar structure but with an ethane backbone instead of cyclopropane.

  • 1-((2,2-Difluoroethyl)carbamoyl)propanamine hydrochloride: Similar structure but with a longer carbon chain.

Properties

IUPAC Name

1-amino-N-(2,2-difluoroethyl)cyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O.ClH/c7-4(8)3-10-5(11)6(9)1-2-6;/h4H,1-3,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRFZONYKAMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613690-22-4
Record name Cyclopropanecarboxamide, 1-amino-N-(2,2-difluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613690-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((2,2-Difluoroethyl)carbamoyl)cyclopropanamine hydrochloride

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